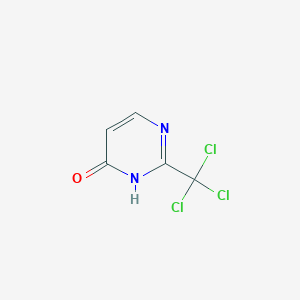

4-Hydroxy-2-trichloromethylpyrimidine

Description

Properties

Molecular Formula |

C5H3Cl3N2O |

|---|---|

Molecular Weight |

213.44 g/mol |

IUPAC Name |

2-(trichloromethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H3Cl3N2O/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11) |

InChI Key |

CDVWFNJWERAQGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(NC1=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs from the evidence, emphasizing substituent variations and their implications:

Key Observations:

- Hydroxyl vs. Chloro/Bromo: The 4-hydroxyl group enhances polarity and hydrogen bonding compared to chloro or bromo substituents (e.g., 4-chloro derivatives in ), improving aqueous solubility but reducing stability under acidic conditions.

- Steric Effects: Trichloromethyl groups introduce steric bulk, which may hinder reactions at adjacent positions compared to smaller substituents like methyl or methoxy .

Physical and Spectral Properties

While direct data for 4-Hydroxy-2-trichloromethylpyrimidine are unavailable, inferences can be drawn:

- Molecular Weight: Estimated ~230–250 g/mol (comparable to dichloropyrimidines with m/z 299 in ).

- Solubility: Higher in polar solvents (e.g., DMSO, water) than chloro- or trifluoromethyl analogs due to the hydroxyl group.

- Spectroscopy: LCMS and HPLC retention times would differ from non-hydroxylated analogs (e.g., Reference Example 66 in with retention time 0.82 minutes).

Q & A

What are the established synthetic routes for 4-Hydroxy-2-trichloromethylpyrimidine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of 4-Hydroxy-2-trichloromethylpyrimidine typically involves halogenation and condensation reactions. For example, analogous pyrimidine derivatives (e.g., 4-Chloro-6-methyl-2-trifluoromethylpyrimidine) are synthesized via nucleophilic substitution or cyclocondensation of trichloroacetamide with β-diketones under controlled conditions . Key variables include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while protic solvents (e.g., ethanol) favor cyclization.

- Catalysts : Lewis acids like ZnCl₂ or AlCl₃ can accelerate trichloromethyl group incorporation .

Methodological Tip : Optimize stoichiometry using Design of Experiments (DoE) to balance trichloromethylation efficiency and side-product formation.

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing 4-Hydroxy-2-trichloromethylpyrimidine?

Advanced Research Question

Discrepancies in spectral data often arise from tautomerism, solvent effects, or impurities. For example, the hydroxyl group in pyrimidines may exhibit variable NMR shifts due to hydrogen bonding . Strategies include:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR (O–H stretch at 3200–3500 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation).

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .

- X-ray Crystallography : Resolve ambiguity in tautomeric forms or crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.